(+/-)18-HEPE

説明

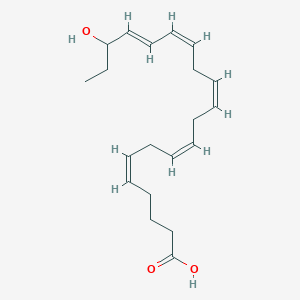

(±)18-HEPE is produced by non-enzymatic oxidation of eicosapentaenoic acid (EPA; ). 18-HEPE levels are increased in the plasma and heart, as well as in the supernatant of cultured peritoneal macrophages isolated from fat-1 transgenic mice that are capable of endogenously producing ω-3 fatty acids from ω-6 fatty acids. It reduces increases in cardiac fibrosis and the expression of Nppa, Col1a1, Tgfb1, Cx3cl1, and Adgre1 induced by transverse aortic constriction in a mouse model of cardiac hypertrophy when administered at doses of 1 and 5 µg.

18-HEPE is a hydroxyicosapentaenoic acid that consists of 5Z,8Z,11Z,14Z,16E-icosapentaenoic acid with the hydroxy group located at position 18. It has a role as a human xenobiotic metabolite. It is a conjugate acid of a 18-HEPE(1-).

科学的研究の応用

心臓血管の健康

18-HEPE: は、心臓血管の健康において有益なn-3脂肪酸代謝産物として特定されています。 研究によると、圧力過負荷によって誘発される不適応的な心臓リモデリングを防ぐことができることが示されています 。これは、心不全につながる可能性のある高血圧や大動脈弁狭窄などの状態において特に重要です。 この化合物は、心臓リモデリングにおける重要なイベントである心臓線維芽細胞の巨噬細胞媒介性炎症活性化を阻害するようです 。

抗炎症特性

18-HEPEの抗炎症特性は、免疫応答を調節する能力に明らかです。 心臓線維芽細胞の炎症促進性活性化を阻害することが判明しており、炎症性疾患における幅広い潜在的な用途を示唆しています 。炎症を軽減することで、18-HEPEは慢性炎症性疾患の治療に役割を果たす可能性があります。

がん研究

腫瘍学の分野では、18-HEPEは、攻撃性の高い皮膚がんの一種であるメラノーマの転移を予防する可能性を示しています 。メラノーマの進行に関連するケモカイン受容体遺伝子であるCXCR4の発現を抑制することによって機能するようです。 これは、18-HEPEが、がんの拡散を防ぐための治療法の開発において貴重な分子となる可能性を示唆しています 。

作用機序

Target of Action

The primary targets of (+/-)18-HEPE are macrophages and cardiac fibroblasts . Macrophages play a crucial role in the immune response, inflammation, and tissue homeostasis . Cardiac fibroblasts are responsible for the structural integrity of the heart and contribute to cardiac remodeling .

Mode of Action

This compound interacts with its targets by inhibiting the pro-inflammatory activation of cardiac fibroblasts mediated by macrophages . This interaction results in the suppression of inflammation and fibrosis, thereby reducing cardiac dysfunction .

Biochemical Pathways

In the E-series resolvins biosynthetic pathway, eicosapentaenoic acid (EPA) is initially converted to 18-hydroxy-eicosapentaenoic acid (18-HEPE), an omega-3 oxygenated product of EPA, followed by oxygenation via 5-lipoxygenase (5-LOX) and/or 12/15-lipoxygenase (12/15-LOX) present in leukocytes . This pathway is crucial in controlling inflammation and maintaining tissue homeostasis .

Pharmacokinetics

It is known that this compound is a metabolite of epa, which is enriched in bone marrow cells and macrophages of fat-1 transgenic mice . This suggests that this compound may be produced and metabolized in the body, influencing its bioavailability.

Result of Action

The action of this compound results in the suppression of inflammation and fibrosis, thereby reducing cardiac dysfunction . It also inhibits the pro-inflammatory activation of cardiac fibroblasts, which contributes to the resistance against pressure overload-induced maladaptive cardiac remodeling .

Action Environment

Environmental factors, such as the gut microbiome, can influence the action of this compound. For instance, Clostridium butyricum (CB) promotes 18-HEPE production in the gut and enhances omega-3 fatty acid sensitivity in the lungs by promoting GPR120 expression through modulation of the lung microbiome . This suggests that the gut microbiome can play a significant role in the efficacy and stability of this compound.

生化学分析

Biochemical Properties

18-HEPE plays a crucial role in biochemical reactions. It is produced by immune cells called macrophages . In the E-series resolvins biosynthetic pathway, EPA is initially converted to 18-HEPE, an omega-3 oxygenated product of EPA, followed by oxygenation via 5-LOX and/or 12/15-LOX present in leukocytes .

Cellular Effects

18-HEPE has profound effects on various types of cells and cellular processes. It has been found to inhibit macrophage-mediated proinflammatory activation of cardiac fibroblasts . It also reduced tumor necrosis factor-α-induced endothelial activation and monocyte adhesion by attenuating activation of the nuclear factor-κB pathway .

Molecular Mechanism

The molecular mechanism of 18-HEPE involves its interaction with various biomolecules. It is involved in the inhibition of proinflammatory activation of cardiac fibroblasts, likely through its interaction with specific receptors or signaling molecules .

Temporal Effects in Laboratory Settings

It has been shown that 18-HEPE can reproduce the phenotype of fat-1 mice, including resistance to pressure overload–induced maladaptive cardiac remodeling .

Metabolic Pathways

18-HEPE is involved in the E-series resolvins biosynthetic pathway, where EPA is initially converted to 18-HEPE, followed by further oxygenation .

Transport and Distribution

It is known that 18-HEPE is produced by macrophages , suggesting that it may be transported and distributed via these immune cells.

特性

IUPAC Name |

(5Z,8Z,11Z,14Z,16E)-18-hydroxyicosa-5,8,11,14,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,15,17,19,21H,2-3,8-9,14,16,18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11-,17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWYBGFSVUBWMO-UXNZXXPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(/C=C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

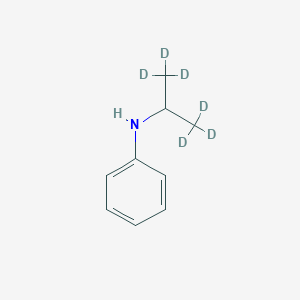

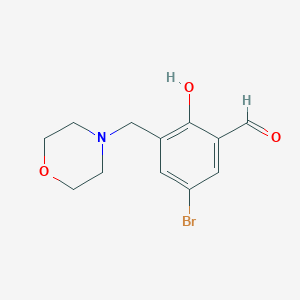

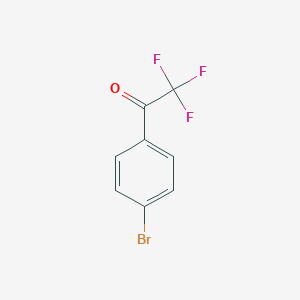

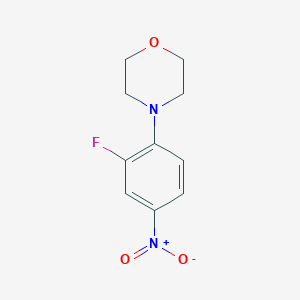

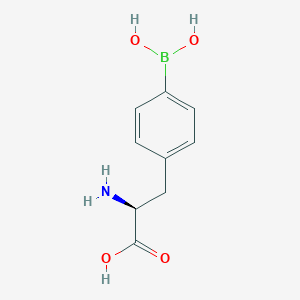

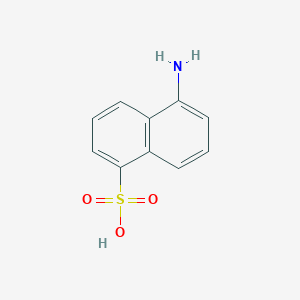

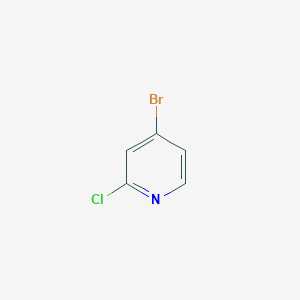

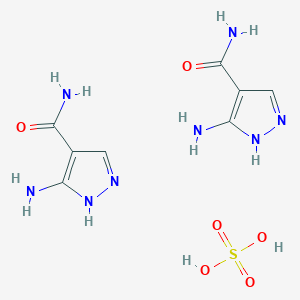

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-](/img/structure/B124025.png)

![2-Azetidinone, 3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3S,4S)-](/img/structure/B124048.png)